Methyl 4-amino-5-thiocyanato-o-anisate
Description
Contextualizing Methyl 4-amino-5-thiocyanato-o-anisate as an Anisate Derivative in Medicinal Chemistry
This compound belongs to the class of anisate derivatives, specifically as a methyl ester of a substituted o-anisic acid (2-methoxybenzoic acid). The core structure, anisole (B1667542) (methoxybenzene), is known to undergo electrophilic aromatic substitution more readily than benzene (B151609). wikipedia.org The methoxy (B1213986) group (–OCH₃) is an ortho-, para-directing group that makes the aromatic ring more electron-rich and thus more nucleophilic. wikipedia.org This enhanced reactivity is a key feature in synthetic organic chemistry, allowing for the regioselective introduction of other functional groups onto the benzene ring.
Significance of the Thiocyanato Moiety in Chemical Biology and Drug Discovery
The thiocyanate (B1210189) (–SCN) group is a versatile functional group often referred to as a "pseudohalogen" due to its chemical similarities to halogens. jst.go.jpscispace.com In medicinal chemistry and chemical biology, organic thiocyanates are recognized for two primary reasons: their intrinsic biological activity and their utility as synthetic intermediates. researchgate.netrsc.org
Numerous organic compounds containing the thiocyanate moiety exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiparasitic, and antitumor activities. rsc.orgnih.govmathewsopenaccess.com For instance, certain heterocyclic thiocyanates have been identified as potent inhibitors of enzymes like carbonic anhydrase and α-glycosidase. nih.gov The biological activity is sometimes attributed to the in vivo liberation of cyanide from the thiocyanate group. scispace.com
Furthermore, the thiocyanate group is a valuable synthetic handle. It can be readily transformed into other sulfur-containing functionalities such as thioethers, thiocarbamates, disulfides, and thioesters, which are prevalent in many bioactive molecules. researchgate.netacs.org This chemical versatility makes thiocyanate-containing compounds like this compound valuable intermediates for creating diverse molecular libraries for drug discovery. researchgate.net
Overview of Aminobenzoate Derivatives in Therapeutic Agent Development
Aminobenzoic acids and their derivatives are fundamental building blocks in the development of therapeutic agents and the synthesis of natural products. nih.govnih.gov The three main isomers—ortho-, meta-, and para-aminobenzoic acid (PABA)—serve as scaffolds for a vast array of biologically active molecules. nih.govresearchgate.net PABA, for example, is a well-known component of the vitamin B complex and is a precursor for the biosynthesis of folate, which is essential for DNA replication. nih.govmdpi.com
The aminobenzoate scaffold is structurally versatile and can be modified at both the amino and carboxyl groups, leading to a wide range of compounds with potential medical applications. nih.gov Derivatives of aminobenzoic acid have demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov For example, anthranilate (the ortho-isomer) is a key precursor in the biosynthesis of numerous natural heterocycles, including quinolones, phenazines, and benzodiazepinones. nih.govresearchgate.net Cryo-electron microscopy studies have even provided detailed mechanistic insights into how aminobenzoic acid derivatives interact with the ribosome, highlighting their importance at a fundamental biological level. acs.org The presence of the aminobenzoate structure within this compound firmly places it within a class of compounds of high importance to pharmaceutical research.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Other Name(s) |
|---|---|
| This compound | Methyl 4-amino-2-methoxy-5-thiocyanatobenzoate; 4-Amino-5-(cyanosulfanyl)-2-methoxybenzoic Acid Methyl Ester |
| Amisulpride | - |
| Anisole | Methoxybenzene |
| o-Anisic acid | 2-Methoxybenzoic acid |
| Methyl o-anisate | Methyl 2-methoxybenzoate |
| para-Aminobenzoic acid | PABA; 4-Aminobenzoic acid |
| Anthranilic acid | 2-Aminobenzoic acid |
| Methyl thiocyanate | - |
| Ethyl thiocyanate | - |
| Phenyl thiocyanate | - |
| Benzyl thiocyanate | - |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-methoxy-5-thiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-8-4-7(12)9(16-5-11)3-6(8)10(13)15-2/h3-4H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGMWPMUTWZIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207894 | |
| Record name | Methyl 4-amino-5-thiocyanato-o-anisate | |
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Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59168-56-8 | |
| Record name | Benzoic acid, 4-amino-2-methoxy-5-thiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59168-56-8 | |
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| Record name | Methyl 4-amino-5-thiocyanato-o-anisate | |
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| Record name | Methyl 4-amino-5-thiocyanato-o-anisate | |
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| Record name | Methyl 4-amino-5-thiocyanato-o-anisate | |
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| Record name | METHYL 4-AMINO-5-THIOCYANATO-O-ANISATE | |
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Structure Activity Relationship Sar Studies of Methyl 4 Amino 5 Thiocyanato O Anisate and Its Analogs
Influence of Substituent Variations on Biological Efficacy
The biological activity of benzamide (B126) derivatives is highly sensitive to the nature and position of substituents on the aromatic ring and the amide side chain. These modifications can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.
The 4-amino group is a key feature in many biologically active benzamides. Its basicity and hydrogen bonding capacity can be critical for receptor interactions.
N-Substitution: In the broader class of N-substituted aminobenzamides, the nature of the substituent on the amino group can drastically alter biological activity. For instance, in a series of N-substituted aminobenzamide derivatives designed as dipeptidyl peptidase-IV (DPP-IV) inhibitors, various substitutions on the amino group were explored to optimize inhibitory activity. nih.gov In the context of 4-aminoquinoline (B48711) antimalarials, the nature of the alkylamino side chain at the 4-position is a key determinant of activity against both sensitive and resistant parasite strains. youtube.comyoutube.comyoutube.comnih.gov
Acylation and Alkylation: Acylation or alkylation of the 4-amino group can modulate its electronic properties and steric bulk. While specific data on Methyl 4-amino-5-thiocyanato-o-anisate is scarce, studies on related benzamides show that such modifications can either enhance or diminish activity depending on the target. For example, in the synthesis of DNA methyltransferase inhibitors based on a 4-amino-N-(4-aminophenyl)benzamide scaffold, modifications of the amino group were found to influence cytotoxicity. nih.gov
Replacement with Other Functional Groups: Replacing the amino group with other functionalities, such as a hydroxyl or nitro group, would fundamentally alter the electronic and hydrogen-bonding properties of the molecule, likely leading to a significant change in biological activity. Classical bioisosteric replacement of an amino group with a hydroxyl group has been shown to be a valid strategy in some cases to maintain or modify activity. ajptr.com
| Modification of Amino Group | General Observation on Related Benzamides | Potential Impact on this compound | References |
| N-Alkylation/Acylation | Can modulate basicity and steric hindrance, affecting receptor binding. | Could alter dopamine (B1211576) receptor affinity. | nih.gov |
| Replacement with Hydroxyl | Can maintain some hydrogen bonding capabilities but alters electronic nature. | Likely to significantly change biological activity profile. | ajptr.com |
| Replacement with Nitro | Drastically alters electronic properties, making the ring more electron-deficient. | Expected to have a profound impact on receptor interactions. |
The methoxy (B1213986) group at the 2-position (o-anisate) influences the conformation and electronic properties of the benzamide scaffold.
Replacement with Other Alkoxy Groups: Varying the alkoxy group (e.g., ethoxy, propoxy) can impact lipophilicity and steric interactions. In general, increasing the alkyl chain length can enhance lipophilicity, which may affect membrane permeability and binding to hydrophobic pockets in a receptor.
Demethylation to a Hydroxyl Group: Conversion of the methoxy to a hydroxyl group would introduce a hydrogen bond donor and increase polarity. The presence and position of hydroxyl and methoxy groups on benzimidazole-derived carboxamides have been shown to be crucial for their antioxidant and antiproliferative activities. nih.gov
| Modification of Methoxy Group | General Observation on Related Benzamides | Potential Impact on this compound | References |
| Positional Isomerism | Position of the methoxy group significantly affects receptor selectivity and potency. | Shifting the methoxy group would likely alter its interaction with the receptor. | nih.govnih.govnewdrugapprovals.org |
| Variation of Alkoxy Chain | Can modulate lipophilicity and steric bulk. | Could influence pharmacokinetic properties and receptor binding. | |
| Demethylation to Hydroxyl | Increases polarity and introduces a hydrogen bond donor. | May alter binding mode and solubility. | nih.gov |
The thiocyanato (-SCN) group is a pseudohalogen and can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. ajptr.comnih.gov Its impact on biological activity is highly dependent on its position and the nature of the target.
Positional Isomerism: The placement of the thiocyanato group at the 5-position is specific. Moving it to other positions on the benzene (B151609) ring would alter the electronic distribution and steric profile of the molecule, which would almost certainly affect its biological activity.
Isothiocyanate Isomer: The isomeric isothiocyanate (-NCS) group has a different geometry and electronic distribution compared to the thiocyanate (B1210189) group. nih.gov This difference would likely lead to a different binding mode and biological activity.
Bioisosteric Replacement: The thiocyanate group can be considered a bioisostere of other functional groups like halogens (e.g., -Cl, -Br) or the cyano group (-CN). Replacing the thiocyanato group with these bioisosteres would be a common strategy in medicinal chemistry to probe the SAR. For example, the cyano group is a common substituent in many active pharmaceutical ingredients.
| Modification of Thiocyanato Group | General Observation | Potential Impact on this compound | References |
| Positional Isomerism | Position of substituents on the aromatic ring is critical for activity. | Moving the -SCN group would likely alter receptor interactions significantly. | |
| Isothiocyanate Isomer | Isothiocyanates have different electronic and steric properties than thiocyanates. | Would likely result in a different biological activity profile. | nih.gov |
| Bioisosteric Replacement (e.g., with -CN, -Cl) | A common strategy to modulate physicochemical properties and biological activity. | Could lead to analogs with improved potency or altered selectivity. | ajptr.com |
The methyl ester group in this compound is susceptible to hydrolysis in vivo. Variations of this group can impact metabolic stability and interactions with the target.
Amide Replacement: Replacing the ester with an amide is a common bioisosteric substitution. pressbooks.pubyoutube.com Amides are generally more resistant to hydrolysis than esters, which can lead to improved metabolic stability. youtube.com However, the geometric and electronic differences between an ester and an amide can significantly impact binding affinity. For example, amides introduce a hydrogen bond donor (the N-H group) and have a different conformational preference. pressbooks.pubyoutube.com
Varying the Alkyl Group of the Ester: Changing the methyl group to other alkyl groups (e.g., ethyl, propyl) can affect the compound's lipophilicity and steric profile. This can influence how the molecule fits into a binding pocket and its pharmacokinetic properties.
Hydrolysis to Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid would introduce a highly polar, ionizable group. This would dramatically alter the compound's physicochemical properties, including its solubility and ability to cross cell membranes, and would likely lead to a very different pharmacological profile.
| Modification of Ester Group | General Observation | Potential Impact on this compound | References |
| Amide Replacement | Increases metabolic stability and introduces a hydrogen bond donor. | Could improve in vivo half-life but may alter receptor binding. | pressbooks.pubyoutube.com |
| Alkyl Group Variation | Modulates lipophilicity and steric interactions. | May affect potency and pharmacokinetic properties. | |
| Hydrolysis to Carboxylic Acid | Drastically increases polarity and introduces an ionizable group. | Would significantly change the pharmacological profile. |
Scaffold Hopping and Bioisosteric Replacements in Anisate Derivatives
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a different scaffold while maintaining the original's biological activity. nih.govmdpi.com This approach is used to explore novel chemical space, improve properties, and circumvent existing patents. For anisate derivatives like this compound, scaffold hopping could involve replacing the o-anisate core with other aromatic or heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement.
Bioisosteric replacement is a more subtle modification where a functional group is replaced by another with similar physicochemical properties. researchgate.netpatsnap.com As discussed in the previous sections, replacing the amino, methoxy, thiocyanato, or ester groups with their respective bioisosteres would be a key strategy in optimizing the properties of this compound. For instance, replacing the thiocyanate group with a trifluoromethyl group could be explored to modulate electronic properties and metabolic stability.
Pharmacophore Elucidation and Molecular Design Principles
A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target. For D2/D3 receptor antagonists, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and a hydrogen bond acceptor. nih.govnih.gov
Given that this compound is an impurity of Amisulpride, its pharmacophoric features can be analyzed in the context of D2/D3 receptor antagonism. The 4-amino group could act as the basic center, the substituted benzene ring as the aromatic feature, and the carbonyl of the ester or the nitrogen of the thiocyanate as potential hydrogen bond acceptors.
Molecular design based on this pharmacophore would involve synthesizing analogs where these key features are retained, but other parts of the molecule are modified to improve potency, selectivity, and pharmacokinetic properties. For example, the distance and relative orientation between the basic amino group and the aromatic ring could be systematically varied. Computational modeling and docking studies would be invaluable in designing new analogs with a higher predicted affinity for the target receptor. nih.govnih.govnih.govnih.gov
Biological Activities and Mechanistic Investigations of Methyl 4 Amino 5 Thiocyanato O Anisate
Antimicrobial Spectrum and Potency
There is currently no scientific literature available that has investigated the antimicrobial spectrum and potency of Methyl 4-amino-5-thiocyanato-o-anisate.
Antibacterial Activity: Gram-Positive and Gram-Negative Organisms
No studies have been published detailing the in vitro or in vivo antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. Therefore, no data on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against any bacterial strains are available.
Antifungal Activity: Efficacy Against Fungal Pathogens
Information regarding the efficacy of this compound against any fungal pathogens is absent from the current scientific literature. There are no available studies on its fungistatic or fungicidal properties.
Antiviral Properties and Applications
There is no published research on the potential antiviral properties or applications of this compound.
Exploration of Other Therapeutic Potentials
The therapeutic potential of this compound beyond antimicrobial applications remains unexplored in the available scientific literature.
Anticancer and Antitumor Activities of Related Benzoic Acid Derivatives
While the broader class of benzoic acid derivatives has been a subject of interest in cancer research, no studies have specifically investigated the anticancer or antitumor activities of this compound.
Molecular Mechanisms of Action
Target Identification and Validation
There are no available studies that identify or validate specific biological targets for this compound. Research has primarily focused on its role as a precursor in chemical manufacturing processes.
Elucidation of Binding Interactions
Consistent with the lack of identified biological targets, there is no information available regarding the binding interactions of this compound with any proteins, enzymes, or receptors.
Cellular Pathway Modulation
Detailed studies on how this compound may modulate cellular pathways have not been published in the accessible scientific literature. Therefore, its effects on cellular signaling and other pathways remain uncharacterized.
Preclinical Efficacy Studies (if available for related compounds)
While there are no preclinical efficacy studies available for this compound, it is a known intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. pharmaffiliates.com The pharmacological activity of Amisulpride, as a related compound, has been extensively studied.
Amisulpride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors. newdrugapprovals.orgnih.gov Its antipsychotic effects are attributed to the blockade of these receptors in the limbic system and frontal cortex. nih.gov In preclinical models, Amisulpride has demonstrated effectiveness in treating symptoms related to psychosis. nih.gov
Table 1: Preclinical Data for Related Compound: Amisulpride
| Compound | Target | In Vitro Activity (Ki) |
| Amisulpride | Dopamine D2 Receptor | 2.8 nM newdrugapprovals.org |
| Amisulpride | Dopamine D3 Receptor | 3.2 nM newdrugapprovals.org |
Computational Chemistry and Molecular Modeling of Methyl 4 Amino 5 Thiocyanato O Anisate
Quantum Mechanical Studies
Quantum mechanical calculations offer a powerful lens through which to examine the molecular structure, reactivity, and electronic properties of methyl 4-amino-5-thiocyanato-o-anisate from first principles. These ab initio methods provide a detailed picture of the molecule's behavior at the subatomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, a DFT study would typically involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The output of these calculations would provide the optimized molecular geometry, giving precise bond lengths and angles. Furthermore, electronic properties such as the total energy, dipole moment, and Mulliken or Natural Population Analysis (NPA) atomic charges would be determined. These results are fundamental for understanding the molecule's stability and polarity.
Table 1: Hypothetical DFT-Calculated Properties of this compound Note: This data is illustrative of typical DFT outputs and not from published research.
| Property | Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| C-S Bond Length | Value | Ångströms (Å) |
| S-C≡N Bond Angle | Value | Degrees (°) |
| Charge on Amino N | Value | e |
Conformational Analysis via Potential Energy Scans
The presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amino group, suggests that this compound can exist in multiple conformations. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation. This analysis is crucial for identifying the most stable, lowest-energy structure of the molecule under various conditions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would provide key insights into its reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Table 2: Illustrative FMO Data for this compound Note: This data is for demonstrative purposes.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Value | Electron-donating capacity |
| LUMO | Value | Electron-accepting capacity |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method allows for the quantification of intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis could reveal stabilizing interactions, for instance, between the lone pairs of the amino group or the oxygen of the anisate moiety and adjacent antibonding orbitals. The second-order perturbation theory analysis within NBO provides the stabilization energy (E(2)) associated with these donor-acceptor interactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map for this compound would display regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. The amino group and the nitrogen of the thiocyanate (B1210189) would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.
Time-Dependent DFT for Excitation Dynamics
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the molecule's UV-Vis absorption spectrum. By simulating the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and identify the nature of these transitions (e.g., π→π, n→π). This information is vital for applications in photochemistry and materials science.
Hyperpolarizability Calculations for Optical Properties
The nonlinear optical (NLO) properties of organic molecules, characterized by their hyperpolarizability, are of significant interest for applications in optoelectronics. For molecules similar to this compound, which contain a substituted aniline-like core, the arrangement and nature of electron-donating and electron-withdrawing groups are critical in determining the NLO response.
The amino group (-NH2) and the methoxy group (-OCH3) are strong electron-donating groups, while the thiocyanate (-SCN) and the methyl ester (-COOCH3) groups are electron-withdrawing. This push-pull electronic structure is a well-known strategy for enhancing the first hyperpolarizability (β). Theoretical investigations on halogenated anilines have shown that the position of substituents significantly impacts hyperpolarizability. researchgate.netresearchgate.net For instance, studies using the finite field approach have been employed to calculate the first (β) and second (γ) hyperpolarizabilities. researchgate.net
In a study on aniline (B41778) and its halogenated derivatives, the total first hyperpolarizability (βtot) was found to be substantial, indicating potential for NLO applications. researchgate.net The computational methods, such as B3LYP, are often used for these calculations. researchgate.net For a hypothetical analysis of this compound, one would expect the intramolecular charge transfer from the amino and methoxy groups to the thiocyanate and ester groups to result in a significant β value.
Table 1: Illustrative First Hyperpolarizability (β) Data for Aniline Derivatives
| Compound | Method | Basis Set | β (a.u.) |
| Aniline | B3LYP-D3 | 6-311++G | Varies with field strength |
| para-Chloroaniline | B3LYP-D3 | 6-311++G | Varies with field strength |
| para-Bromoaniline | B3LYP-D3 | 6-311++G** | Varies with field strength |
| Note: This table is illustrative and based on general findings for aniline derivatives. Specific values for this compound would require dedicated calculations. |
Molecular Docking and Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a cornerstone of computer-aided drug design.
The binding affinity of a ligand to a protein is a measure of the strength of their interaction. For compounds containing a thiocyanate group, molecular docking studies have been performed to evaluate their potential as enzyme inhibitors. For example, some thiocyanate-containing heterocyclic compounds have shown inhibitory activity against enzymes like acetylcholinesterase (AChE). researchgate.netatauni.edu.tr The binding affinities are often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative value typically indicates a stronger predicted binding.
For this compound, its potential as a ligand for various protein targets could be assessed. The presence of hydrogen bond donors (the amino group) and acceptors (the methoxy, ester, and thiocyanate groups), along with its aromatic ring, provides multiple points for potential interaction with a protein's active site.
Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. In studies of thiocyanate-containing compounds, it has been shown that the thiocyanate group can participate in interactions within the active sites of enzymes. researchgate.netnih.gov Computational studies have indicated that the thiocyanate ion can form hydrogen bonds through both its nitrogen and sulfur atoms and engage in strong van der Waals interactions. nih.gov
A hypothetical docking of this compound into a protein active site might show the amino group acting as a hydrogen bond donor, the carbonyl oxygen of the ester and the methoxy oxygen acting as hydrogen bond acceptors, and the aromatic ring participating in π-π stacking or hydrophobic interactions.
Table 2: Illustrative Docking Scores and Key Interactions for Thiocyanate-Containing Compounds
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interactions |
| Heterocyclic Thiocyanates | Acetylcholinesterase (AChE) | -9.3 to -6.2 | Hydrogen bonding, Hydrophobic interactions |
| Heterocyclic Thiocyanates | Butyrylcholinesterase (BChE) | -9.4 | Hydrogen bonding, Hydrophobic interactions |
| Heterocyclic Thiocyanates | α-Glycosidase | -6.6 | Hydrogen bonding |
| Note: This table is illustrative and based on findings for various thiocyanate-containing compounds against different enzymes. researchgate.netatauni.edu.tr |
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the synthetic accessibility of thiocyanate-containing compounds, they represent a class of molecules that could be included in virtual screening libraries. researchgate.net Methodologies like ensemble pharmacophore-based virtual screening have been successfully applied to discover novel inhibitors for various targets. If a particular biological target was identified for which the structural features of this compound are deemed desirable, it could be used as a query molecule to search for other compounds with similar properties.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape and the stability of its different conformers. Studies on related anisole (B1667542) derivatives have utilized MD simulations in conjunction with experimental data to understand the intermolecular interactions in the liquid state, such as π-π stacking and weak C-H···O hydrogen bonds. researchgate.net
When docked into a protein, MD simulations can assess the stability of the predicted binding pose and the dynamics of the protein-ligand interactions. This can provide a more realistic view of the binding event than static docking alone. For instance, MD simulations have been used to confirm the stability of curcumin (B1669340) analogs in their binding sites over simulation times of 100 ns. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of p-aminobenzoic acid, QSAR studies have been conducted to understand their antimicrobial activity. chitkara.edu.in These studies often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a predictive model.
In one such study, electronic parameters like the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be important in explaining the antimicrobial activity. chitkara.edu.in Another QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that increased hydrophobicity, molar refractivity, and aromaticity were beneficial for inhibitory activity. nih.gov
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The descriptors for these molecules would be calculated, and statistical methods would be used to derive a model. Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.
Table 3: Common Descriptors Used in QSAR Studies of Aromatic Amines and Acids
| Descriptor Type | Examples | Relevance |
| Electronic | Total Energy (Te), LUMO Energy, Dipole Moment | Describes the electronic aspects of molecule-receptor interaction. |
| Steric | Molar Refractivity (MR), Molecular Volume | Relates to the size and shape of the molecule and its fit in the binding site. |
| Hydrophobic | LogP, Hydrophobicity | Important for membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecule. |
| Note: This table provides examples of descriptor types commonly used in QSAR modeling. chitkara.edu.innih.govresearchgate.net |
Analytical Characterization Methodologies in Research for Methyl 4 Amino 5 Thiocyanato O Anisate
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the molecular-level identification of Methyl 4-amino-5-thiocyanato-o-anisate. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, allowing for detailed structural analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the molecule. While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected signals can be predicted based on the compound's structure.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons on the benzene (B151609) ring would appear as distinct singlets or doublets, with their chemical shifts influenced by the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing thiocyanate (B1210189) and methyl ester groups. The protons of the methoxy and methyl ester groups would each produce a sharp singlet, typically in the upfield region of the aromatic signals. The protons of the amino group would likely appear as a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal. The carbonyl carbon of the ester group would have the most downfield chemical shift. The aromatic carbons would appear in the intermediate region, with their shifts indicating the electronic effects of the various substituents. The carbons of the methoxy and methyl ester groups would be found at the most upfield positions. The carbon of the thiocyanate group would also have a characteristic chemical shift.
Predicted NMR Data The following table is based on established principles of NMR spectroscopy and typical chemical shifts for similar functional groups.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H | ~7.5-8.0 | Singlet | Proton on C3 |
| Aromatic H | ~6.2-6.7 | Singlet | Proton on C6 |
| Amino H | ~4.0-5.0 | Broad Singlet | -NH₂ protons |
| Methoxy H | ~3.8-4.0 | Singlet | -OCH₃ protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl C | ~165-170 | C=O |
| Aromatic C | ~100-160 | Ar-C |
| Thiocyanate C | ~110-120 | -SCN |
| Methoxy C | ~55-60 | -OCH₃ |
| Methyl Ester C | ~50-55 | -COOCH₃ |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be expected to display several key absorption bands. The N-H stretching of the primary amine would appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C≡N stretch of the thiocyanate group would produce a strong, sharp band around 2140-2175 cm⁻¹. The C=O stretch of the ester group would be prominent in the 1700-1730 cm⁻¹ region. Additionally, C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching and bending vibrations for the aromatic and methyl groups, would be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The thiocyanate C≡N stretch is typically a strong and sharp band in the Raman spectrum, which can be very useful for confirmation. Aromatic ring vibrations would also be clearly visible.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300-3500 | Medium-Strong |
| Thiocyanate (-SCN) | C≡N Stretch | 2140-2175 | Strong, Sharp |
| Ester (-COOCH₃) | C=O Stretch | 1700-1730 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
MS: In a typical mass spectrum, this compound (C₁₀H₁₀N₂O₃S) would show a molecular ion peak corresponding to its molecular weight.
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The predicted monoisotopic mass is 238.04121 Da. scbt.com This precise mass is a key identifier for the compound. Fragmentation patterns observed in the mass spectrum can further help to confirm the structure.
Predicted Mass Spectrometry Data scbt.com
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 239.04849 |
| [M+Na]⁺ | 261.03043 |
| [M-H]⁻ | 237.03393 |
| [M+NH₄]⁺ | 256.07503 |
| [M+K]⁺ | 277.00437 |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a sample.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A specific reverse-phase HPLC method has been described for its analysis. rsc.org This method is scalable and can be adapted for preparative separation to isolate impurities. rsc.org
HPLC Method Parameters rsc.org
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detector | UV (Wavelength not specified) |
| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid. rsc.org |
A typical GC analysis would involve dissolving the compound in a suitable solvent and injecting it into the instrument. A capillary column with a non-polar or medium-polarity stationary phase would likely be effective for separation. A Flame Ionization Detector (FID) would be a suitable detector due to the presence of carbon atoms in the molecule, providing high sensitivity. The retention time of the compound's peak would be a key identifier, and the peak area would be proportional to its concentration.
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, X-ray diffraction analysis would be expected to reveal key structural features, including the planarity of the benzene ring, the conformation of the methoxy and methyl ester substituents, and the geometry of the thiocyanate group. The resulting crystal structure would also detail the intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking of the aromatic rings, which govern the crystal packing.
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to study molecules adsorbed onto metal surfaces. The interaction of the molecule with plasmon-active nanostructures, typically gold or silver, results in a significant enhancement of the Raman signal, allowing for the detection of even single molecules.
For this compound, SERS is particularly valuable for understanding its adsorption behavior, which is critical for applications in areas such as sensing and catalysis. The SERS spectrum of this compound would be expected to show characteristic vibrational modes that are sensitive to its orientation and binding to the metal surface.
Research on related compounds, such as 4-aminothiophenol (B129426) and sodium thiocyanate, provides insights into the expected SERS spectra. The thiocyanate group (-SCN) exhibits a strong and characteristic C≡N stretching vibration, typically observed in the 2100-2130 cm⁻¹ region. The position and intensity of this band can indicate whether the thiocyanate group is bound to the surface through the sulfur atom (S-bound) or the nitrogen atom (N-bound). dtic.mil
Studies on thiocyanate adsorption at gold electrodes have shown that the C-N stretching frequency is potential-dependent, suggesting changes in the adsorbate's orientation or binding with varying electrical potential. dtic.mil For instance, a band around 2120-2130 cm⁻¹ is often consistent with a predominantly S-bound thiocyanate. dtic.mil
The presence of the amino group in this compound could also influence its adsorption and SERS spectrum. The amino group can interact with the metal surface, potentially leading to changes in the vibrational modes of the aromatic ring and the amino group itself. The SERS spectra of 4-aminothiophenol, for example, show distinct bands corresponding to the C-S stretching, C-C ring breathing, and NH₂ scissoring modes. researchgate.net
The table below summarizes characteristic SERS bands observed for related compounds, which can be used to predict the SERS spectrum of this compound.
| Vibrational Mode | Compound | Wavenumber (cm⁻¹) | Surface | Reference |
| ν(C≡N) | Sodium Thiocyanate | ~2110 | Silver | researchgate.net |
| ν(C≡N) | Thiocyanate | 2120-2130 | Gold | dtic.mil |
| Ring Breathing | 4-aminothiophenol | ~1077 | Silver | researchgate.net |
| ν(C-S) | 4-aminothiophenol | ~1000 | Silver | researchgate.net |
| δ(NH₂) | 4-aminothiophenol | ~1600 | Silver | researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
The study of this compound using SERS would likely involve adsorbing the compound onto a prepared SERS substrate (e.g., silver or gold nanoparticles) and acquiring the Raman spectrum. By analyzing the shifts in vibrational frequencies and changes in band intensities compared to the non-enhanced Raman spectrum, researchers can deduce the orientation of the molecule on the surface and the nature of the molecule-surface interaction.
Future Research Directions and Translational Perspectives for Methyl 4 Amino 5 Thiocyanato O Anisate
Development of Novel Analogs with Enhanced Potency and Selectivity
The development of novel analogs from the core structure of Methyl 4-amino-5-thiocyanato-o-anisate represents a primary avenue for future research. The goal is to systematically modify the molecule to enhance potency and selectivity towards specific biological targets. Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. nih.govnih.govnih.gov
Key modifications could include:
Modification of the Anisate Ring: Altering the position or nature of the methoxy (B1213986) group or introducing other substituents (e.g., halogens, alkyl groups) on the benzene (B151609) ring could significantly impact binding affinity and pharmacokinetic properties. nih.gov
Derivatization of the Amino Group: The primary amino group is a key site for modification. Acylation, alkylation, or its incorporation into heterocyclic systems could lead to derivatives with entirely new pharmacological profiles.
Replacement of the Thiocyanate (B1210189) Group: The thiocyanate (SCN) group is a versatile handle. It can be replaced with other bioisosteres like isothiocyanate, selenocyanate (B1200272) (SeCN), or various heterocyclic rings known to modulate activity. mdpi.comnih.gov Studies on other organic thiocyanates have shown they can be transformed into diverse functional groups like thioethers, thiazoles, and thiocarbamates, expanding the chemical space for analog synthesis. mdpi.com
The synthesis of such analogs would draw from established organic chemistry methodologies, including palladium-catalyzed cross-coupling reactions for modifying the aromatic core and standard functional group transformations for the amino and thiocyanate moieties. rsc.org The resulting library of compounds would then be subjected to high-throughput screening against various biological targets to identify promising candidates for further optimization.
Table 1: Potential Analog Scaffolds from this compound
| Modification Site | Potential Modification | Rationale |
| Anisate Ring | Alter methoxy position; Add halogens/alkyl groups | Modulate electronic properties and binding affinity |
| Amino Group | Acylation, Alkylation, Heterocycle formation | Alter polarity, solubility, and target interactions |
| Thiocyanate Group | Replacement with Isothiocyanate, Selenocyanate, Thiazoles | Introduce new pharmacophores and alter reactivity |
Exploration of New Biological Targets and Therapeutic Areas
Given that this compound is a precursor to the D2/D3 antagonist amisulpride, initial exploration would logically focus on neurological and psychiatric disorders. cpn.or.kr However, the structural motifs within the molecule suggest a much broader potential.
Thiocyanate-Mediated Activity: The thiocyanate group is known to interact with various biological systems. It is a pseudohalide that can act as a competitive inhibitor of the thyroid sodium-iodide symporter. wikipedia.org Furthermore, organic thiocyanates have demonstrated a wide range of bioactivities, including antimicrobial, antifungal, and antitumor effects. mdpi.com Some thiocyanate-containing natural products exhibit cytotoxicity by damaging cellular DNA. mdpi.com This suggests potential applications in oncology and infectious diseases.
Aminobenzoic Acid Derivatives: Derivatives of 4-aminobenzoic acid (PABA) have been investigated for a range of therapeutic effects, including antimicrobial and cytotoxic activities. nih.govnih.gov By modifying the PABA-like core of the subject molecule, it may be possible to develop agents that target folate metabolism in pathogens or exhibit cytotoxic effects on cancer cells. nih.gov Some aminobenzoic acid derivatives have also been shown to inhibit key enzymes like glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), suggesting a role in modulating oxidative stress. nih.gov
Benzamide (B126)/Anisate Core: The broader class of benzamides, to which this compound belongs, includes drugs with diverse applications, from antiemetics and antipsychotics to antineoplastics. drugbank.com Research into N-2-(phenylamino) benzamide derivatives has identified dual inhibitors of COX-2 and Topoisomerase I, pointing towards potential anti-inflammatory and anticancer applications. nih.gov
Therefore, future screening efforts should not be limited to dopamine (B1211576) receptors but should encompass a wide array of targets, including microbial enzymes, topoisomerases, protein kinases, and components of the cellular antioxidant machinery.
Combination Therapies involving Anisate Derivatives
Should novel anisate derivatives demonstrate therapeutic activity, exploring their use in combination therapies would be a critical next step to enhance efficacy and overcome potential resistance. acs.org This is a well-established strategy in areas like oncology and psychiatry.
Drawing from the clinical use of its derivative, amisulpride, several combination strategies can be envisioned:
In Schizophrenia: Amisulpride has been studied in combination with other antipsychotics like olanzapine (B1677200) and clozapine (B1669256) for treatment-resistant schizophrenia. medicaldialogues.innih.govnih.gov While these combinations can offer improved symptom control, they may also increase the side-effect burden. nih.gov Future analogs of this compound with a refined side-effect profile could be more suitable partners in such combinations.
In Oncology: If derivatives show anticancer activity (e.g., as suggested by the activities of other benzamides and thiocyanates), they could be combined with standard chemotherapies, targeted agents (like kinase inhibitors), or immunotherapies. nih.gov For instance, benzimidazole (B57391) derivatives, which share some structural similarities, are used as PARP inhibitors and are often studied in combination regimens. nih.gov The goal of such combinations is often to target multiple signaling pathways synergistically to improve patient outcomes. acs.org
The rationale for combination therapy is to achieve a synergistic or additive effect, allowing for lower doses of each agent, potentially reducing toxicity and delaying the onset of drug resistance. acs.org
Advanced Delivery Systems for Targeted Applications
The subject compound is a solid powder, and many complex organic molecules, particularly in the drug discovery pipeline, suffer from poor water solubility. genome.jpnih.gov This can lead to low bioavailability and limit therapeutic efficacy. nih.gov Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations.
Future research should investigate the formulation of this compound or its active analogs into various DDS to improve their pharmaceutical properties.
Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance solubility, protect the drug from degradation, and facilitate targeted delivery. ekb.egnih.gov For example, if an analog is developed for cancer therapy, nanoparticles can be surface-modified with ligands that bind to receptors overexpressed on tumor cells, thereby concentrating the therapeutic effect at the site of action and reducing systemic toxicity.
Lipid-Based Formulations: Liposomes and self-microemulsifying drug delivery systems (SMEDDS) are effective for improving the oral bioavailability of poorly soluble drugs. nih.govwiley.com These systems can increase the dissolution rate of the compound in the gastrointestinal tract. pharmaexcipients.com
Hydrotropic Solubilization: The use of hydrotropes, which are compounds that enhance the aqueous solubility of poorly soluble solutes, could be explored. Benzamides themselves, such as N,N-dimethylbenzamide, have been studied as hydrotropic agents for other drugs. nih.gov
By improving the pharmacokinetic profile through advanced delivery systems, the therapeutic window of novel derivatives could be significantly widened, making them more viable as clinical candidates.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Development
In the preclinical development of any new derivative of this compound, the integration of pharmacokinetic (PK) and pharmacodynamic (PD) modeling will be essential. This model-based approach provides a quantitative framework to understand the relationship between drug dose, concentration in the body over time (PK), and the resulting therapeutic effect (PD). nih.govnih.gov
The general approach involves:
Data Collection: In preclinical animal models, time-course data are collected for both drug concentrations in plasma and relevant biomarkers of the pharmacological effect. nih.gov
Model Development: Mathematical models are then developed to simultaneously describe the PK (what the body does to the drug) and the PD (what the drug does to the body). wikipedia.orgnih.gov These models can estimate key parameters such as drug clearance, volume of distribution, maximum effect (Emax), and the concentration required to achieve 50% of the maximum effect (EC50). nih.gov
Simulation and Prediction: Once a robust PK/PD model is established, it can be used to simulate the effects of different dosing regimens, predict the therapeutic window, and help in selecting the most promising drug candidates to move forward into clinical trials. nih.gov
This approach helps to optimize study designs, reduce the number of animals used in experiments, and provides a more rational basis for translating preclinical findings to human clinical trials. mdpi.comnih.gov
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The discovery and optimization of novel analogs of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers. nih.gov
Key applications of AI/ML in this context would include:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and transcriptomic data to identify and validate novel biological targets for which new anisate derivatives might be effective. medicaldialogues.in
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are predicted to have high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. These models can explore a vast chemical space to propose innovative structures based on the anisate scaffold. medicaldialogues.in
Predictive Modeling: ML models, such as graph neural networks, can be trained on existing chemical and biological data to predict the properties of virtual compounds, including their bioactivity, solubility, and potential toxicity. cpn.or.krnih.gov This allows for the rapid virtual screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing. medicaldialogues.in This predictive capability helps to reduce the time and cost associated with the early stages of drug discovery. nih.govbjmp.org
By combining traditional medicinal chemistry with these advanced computational approaches, the design-make-test-analyze cycle can be made more efficient, increasing the probability of discovering a successful clinical candidate derived from the this compound scaffold. cpn.or.kr
Q & A
Basic Research Questions
Q. How can Methyl 4-amino-5-thiocyanato-o-anisate be synthesized with high purity, and what analytical techniques validate its structural integrity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving precursors like 4-amino-o-anisate derivatives. For example, thiocyanation at the 5-position can be achieved using ammonium thiocyanate under acidic conditions. Post-synthesis, purity is validated via HPLC (≥98% purity threshold) and structural confirmation via -NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm) and FT-IR (SCN stretching at ~2100 cm) . Recrystallization in aqueous ethanol improves crystallinity, and TLC (30% EtOAc/hexane) monitors reaction progress .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its thiocyanate group, the compound poses risks of skin/eye irritation and systemic toxicity. Lab handling requires PPE (nitrile gloves, goggles), fume hood use, and avoidance of aqueous or acidic environments to prevent HCN release. Storage recommendations include airtight containers in cool (<25°C), dry conditions, segregated from oxidizing agents. Emergency protocols align with ChemTrec guidelines (1-800-424-9300) for spills or exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the thiocyanate group under varying pH conditions?
- Methodological Answer : Conflicting data on thiocyanate stability (e.g., hydrolysis to HCN in acidic media vs. inertness in neutral conditions) require controlled experiments. A systematic approach involves:
- pH-dependent kinetic studies: Monitor SCN decomposition via UV-Vis at 450 nm (ferric nitrate method).
- Comparative analysis: Use -NMR to track carbon-thiocyanate bond integrity under buffered conditions (pH 2–9).
- Statistical validation: Apply ANOVA to assess significance of pH effects across replicates .
Q. What strategies optimize the compound’s application in synthesizing heterocyclic drug candidates (e.g., triazolothiadiazines)?
- Methodological Answer : The 5-thiocyanato group serves as a nucleophile in cyclocondensation reactions. For example, reacting with 2-chloro-N-phenylacetamide generates triazolothiadiazine scaffolds. Key parameters:
- Solvent optimization: DMF/water (8:2) enhances solubility and reaction rate.
- Catalyst screening: TEA (triethylamine) improves yields by neutralizing HCl byproducts.
- Mechanistic validation: DFT calculations (e.g., Gaussian 16) model transition states to confirm reaction pathways .
Q. How should meta-analyses address methodological variability in studies on this compound’s bioactivity?
- Methodological Answer : Meta-analyses must:
- Define inclusion criteria: Prioritize studies with LC-MS-validated compound purity and IC data from standardized assays (e.g., MTT for cytotoxicity).
- Assess bias: Use funnel plots to detect publication bias in toxicity datasets.
- Mixed-methods integration: Combine quantitative dose-response data with qualitative mechanistic insights (e.g., molecular docking studies) to contextualize contradictions .
05 文献检索Literature search for meta-analysis02:58
Data Presentation & Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic model in R’s drc package) to calculate EC values. Report 95% confidence intervals and assess goodness-of-fit via residual plots. For reproducibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

